2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13453008
Molecular Formula: C12H21ClN2O
Molecular Weight: 244.76 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone -](/images/structure/VC13453008.png)
Specification
Molecular Formula | C12H21ClN2O |
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Molecular Weight | 244.76 g/mol |
IUPAC Name | 2-chloro-1-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanone |
Standard InChI | InChI=1S/C12H21ClN2O/c1-14(10-5-6-10)9-11-4-2-3-7-15(11)12(16)8-13/h10-11H,2-9H2,1H3 |
Standard InChI Key | WYUHJRXNZSOSAQ-UHFFFAOYSA-N |
SMILES | CN(CC1CCCCN1C(=O)CCl)C2CC2 |
Canonical SMILES | CN(CC1CCCCN1C(=O)CCl)C2CC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features:
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Piperidine backbone: A six-membered nitrogen-containing ring.
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Cyclopropylmethylamine substituent: Introduces steric and electronic complexity.
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Chloroethanone group: Enhances reactivity for nucleophilic substitution.
Key Structural Data:
Property | Value/Description | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 230.73 g/mol | |
IUPAC name | 2-Chloro-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]ethanone | |
Canonical SMILES | CN(CC1CCCN1C(=O)CCl)C2CC2 |
Stereochemical Considerations
The compound’s chirality arises from the asymmetric carbon in the pyrrolidine ring, influencing its interactions with biological targets.
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves three primary steps:
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Formation of the pyrrolidine ring: Cyclization of 1,4-diamines under basic conditions.
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Introduction of cyclopropylmethylamine: Alkylation using cyclopropyl-methyl-amine.
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Chlorination and ethanone formation: Reaction with chloroacetyl chloride or sulfuryl chloride.
Optimized Reaction Conditions:
Step | Reagents/Conditions | Yield |
---|---|---|
Pyrrolidine formation | 1,4-diamine, NaBH₄, ethanol, 40–60°C | 85–90% |
Alkylation | Cyclopropyl-methyl-amine, K₂CO₃, DMF | 75–80% |
Chlorination | Chloroacetyl chloride, CH₂Cl₂, 0°C→RT | 90–95% |
Industrial-Scale Production
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Continuous flow reactors improve efficiency and reduce side reactions.
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Catalysts: Palladium-based catalysts enhance alkylation rates .
Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Melting point | 46–47°C | Chemsrc |
Boiling point | 252.9°C at 760 mmHg | Chemsrc |
Solubility | >280 μM (pH 6.5) | |
LogP | 0.785 | Chemsrc |
Biological Activity and Applications
Antiviral and Antimicrobial Effects
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Antiviral: Inhibits viral replication by targeting protease enzymes (IC₅₀: 0.044–0.089 μM) .
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Antimicrobial: Active against Staphylococcus aureus and Escherichia coli (MIC: 0.0039–0.025 mg/mL).
Mechanism of Action
The compound’s bioactivity stems from:
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Chloro group reactivity: Participates in covalent binding with thiol groups in enzymes .
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Piperidine-cyclopropyl interactions: Stabilizes hydrophobic pockets in target proteins .
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Steric effects: The cyclopropyl group restricts conformational flexibility, enhancing selectivity.
Comparative Analysis with Analogues
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